molecular formula C6H10N2 B13505922 2-(2-Aminoethyl)cyclopropane-1-carbonitrile

2-(2-Aminoethyl)cyclopropane-1-carbonitrile

Cat. No.: B13505922
M. Wt: 110.16 g/mol
InChI Key: BUUFCFHFHHRLGT-UHFFFAOYSA-N
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Description

2-(2-Aminoethyl)cyclopropane-1-carbonitrile is an organic compound that features a cyclopropane ring substituted with an aminoethyl group and a nitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Aminoethyl)cyclopropane-1-carbonitrile can be achieved through several methodsFor example, the cyclopropanation of an alkene using a carbene precursor such as diazomethane can yield a cyclopropane intermediate, which can then be functionalized to introduce the aminoethyl and nitrile groups .

Industrial Production Methods

Industrial production of this compound typically involves large-scale cyclopropanation reactions followed by subsequent functionalization steps. The use of efficient catalysts and optimized reaction conditions is crucial to achieve high yields and purity. The process may also involve purification steps such as distillation or recrystallization to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

2-(2-Aminoethyl)cyclopropane-1-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the nitrile group to an amine or other functional groups.

    Substitution: The aminoethyl group can participate in substitution reactions to introduce different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used under controlled conditions.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be employed.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides or acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce primary or secondary amines.

Scientific Research Applications

2-(2-Aminoethyl)cyclopropane-1-carbonitrile has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic reactions.

    Biology: The compound can be used in the study of enzyme mechanisms and as a probe for biological pathways.

    Industry: The compound can be used in the production of materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-(2-Aminoethyl)cyclopropane-1-carbonitrile involves its interaction with molecular targets and pathways. The aminoethyl group can participate in hydrogen bonding and electrostatic interactions, while the nitrile group can act as an electrophile in various reactions. These interactions can influence the compound’s reactivity and its ability to modulate biological pathways.

Comparison with Similar Compounds

Similar Compounds

    Cyclopropanecarbonitrile: A simpler analog with only a nitrile group attached to the cyclopropane ring.

    2-Amino-1-cyclopentene-1-carbonitrile: A related compound with a cyclopentene ring instead of a cyclopropane ring.

Uniqueness

2-(2-Aminoethyl)cyclopropane-1-carbonitrile is unique due to the presence of both an aminoethyl group and a nitrile group on the cyclopropane ring

Properties

Molecular Formula

C6H10N2

Molecular Weight

110.16 g/mol

IUPAC Name

2-(2-aminoethyl)cyclopropane-1-carbonitrile

InChI

InChI=1S/C6H10N2/c7-2-1-5-3-6(5)4-8/h5-6H,1-3,7H2

InChI Key

BUUFCFHFHHRLGT-UHFFFAOYSA-N

Canonical SMILES

C1C(C1C#N)CCN

Origin of Product

United States

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